molecular formula C21H14Br2O4 B12083232 2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid

2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid

Cat. No.: B12083232
M. Wt: 490.1 g/mol
InChI Key: MBAPQUAKCNYSCD-VMPITWQZSA-N
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Description

Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- is a complex organic compound known for its unique structure and properties This compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a dibromo-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- typically involves multiple steps, starting with the preparation of the naphthalene derivative and the dibromo-substituted phenol. These intermediates are then coupled through a series of reactions, including halogenation, esterification, and condensation reactions. The Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the aromatic rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and controlled reaction environments are crucial to achieving efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- is unique due to its combination of a naphthalene ring and a dibromo-substituted phenoxy group. This structure imparts distinct chemical properties and potential applications that are not observed in simpler analogs like dibromoacetic acid or dichloroacetic acid. The presence of the naphthalene moiety also enhances its potential for biological activity and industrial applications.

Properties

Molecular Formula

C21H14Br2O4

Molecular Weight

490.1 g/mol

IUPAC Name

2-[2,6-dibromo-4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenoxy]acetic acid

InChI

InChI=1S/C21H14Br2O4/c22-17-9-13(10-18(23)21(17)27-12-20(25)26)5-8-19(24)16-7-6-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,25,26)/b8-5+

InChI Key

MBAPQUAKCNYSCD-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br

Origin of Product

United States

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